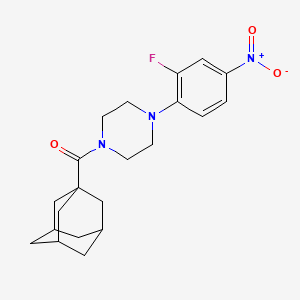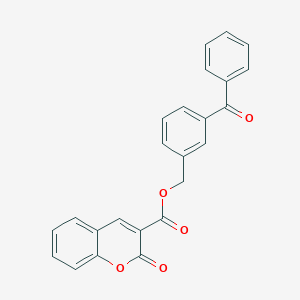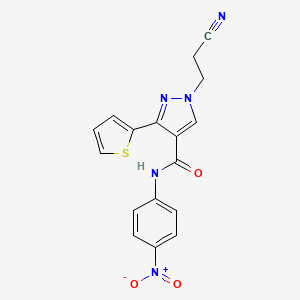
1-(1-adamantylcarbonyl)-4-(2-fluoro-4-nitrophenyl)piperazine
説明
1-(1-adamantylcarbonyl)-4-(2-fluoro-4-nitrophenyl)piperazine is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(1-adamantylcarbonyl)-4-(2-fluoro-4-nitrophenyl)piperazine is not fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to have an antioxidant effect, which may contribute to its ability to protect cells from oxidative stress.
Biochemical and Physiological Effects:
1-(1-adamantylcarbonyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, which may be useful in the treatment of inflammatory diseases. It has also been shown to have an analgesic effect, which may be useful in the treatment of pain. Additionally, the compound has been shown to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 1-(1-adamantylcarbonyl)-4-(2-fluoro-4-nitrophenyl)piperazine in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This allows researchers to study specific biological processes in a more controlled manner. Additionally, the compound has been shown to have a low toxicity profile, which makes it a safer alternative to other compounds that may have similar effects.
However, there are also limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems. Additionally, the compound may have off-target effects that could interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(1-adamantylcarbonyl)-4-(2-fluoro-4-nitrophenyl)piperazine. One direction is to further investigate its mechanism of action and its effects on different biological systems. This could help to identify new therapeutic targets for the treatment of various diseases.
Another direction is to explore the potential of this compound as a drug candidate. Its low toxicity profile and selective targeting of certain enzymes and signaling pathways make it a promising candidate for drug development.
Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective. This could help to make it more accessible to researchers and facilitate further research on its potential applications.
Conclusion:
1-(1-adamantylcarbonyl)-4-(2-fluoro-4-nitrophenyl)piperazine is a chemical compound that has been widely used in scientific research. Its selective targeting of certain enzymes and signaling pathways, low toxicity profile, and range of effects on different biological systems make it a valuable tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential applications in drug development.
科学的研究の応用
1-(1-adamantylcarbonyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been widely used in scientific research as a tool to study various biological processes. It has been shown to have a range of effects on different biological systems, including the nervous system, cardiovascular system, and immune system. The compound has been used to study the effects of oxidative stress, inflammation, and apoptosis on various cell types. It has also been used to study the role of different signaling pathways in cellular processes.
特性
IUPAC Name |
1-adamantyl-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c22-18-10-17(25(27)28)1-2-19(18)23-3-5-24(6-4-23)20(26)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPUTQASAOBZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{2-[(2,5-dichlorophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B4170324.png)
![N-[4-({[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4170325.png)
![methyl 1-benzyl-4-[(3-methoxybenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4170327.png)
![N-[4-acetyl-1-(2-furylmethyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B4170335.png)


![4-[benzyl(methyl)amino]-N-(3-methylphenyl)-3-nitrobenzamide](/img/structure/B4170369.png)
![N-{2-[4-(3-ethoxy-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)thiourea](/img/structure/B4170376.png)
![2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4170393.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B4170405.png)
![4-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4170410.png)

![N-[1-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4170424.png)